molecular formula C16H26N2O B8688734 2-Isopropoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline CAS No. 1032903-66-4

2-Isopropoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline

Cat. No. B8688734
CAS RN: 1032903-66-4
M. Wt: 262.39 g/mol
InChI Key: IMIFVLVXAQDYQA-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline is a useful research compound. Its molecular formula is C16H26N2O and its molecular weight is 262.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1032903-66-4

Product Name

2-Isopropoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyaniline

InChI

InChI=1S/C16H26N2O/c1-11(2)19-16-10-14(12(3)9-15(16)17)13-5-7-18(4)8-6-13/h9-11,13H,5-8,17H2,1-4H3

InChI Key

IMIFVLVXAQDYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C)OC(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Isopropoxy-2-methyl-4-nitro-phenyl)-1-methyl-pyridinium iodide from the previous step (0.697 mmol) is dissolved in CH3OH (20 mL) and cooled to 0° C. NaBH4 (264 mg, 6.97 mmol, 10 equiv.) is slowly added. After this addition is complete, the cooling bath is removed and the reaction is stirred at room temperature for 1 h. The reaction is quenched by the slow addition of 1N aqueous HCl (14 mL). The CH3OH is partially removed by vacuum. The resulting residue is partitioned between EtOAc and 1 N aqueous NaOH. Additional 50% aqueous NaOH is added until the aqueous layer pH>12. The EtOAc layer is washed with 1 N aqueous NaOH (2×), the organic layer is then dried over Na2SO4, filtered, and concentrated under vacuum. After concentration, the crude product (175 mg) is dissolved in acetic acid (10 mL). TFA (0.15 mL, 3 equiv.) and PtO2 (53 mg, 30% w/w) are added and the reaction is placed under 50 psi H2 gas in a Parr Shaker for 14 h. The reaction mixture is filtered and the filtrate is concentrated under vacuum. The resulting residue is partitioned between EtOAc and 1 N aqueous NaOH. Additional 50% aqueous NaOH is added until the aqueous layer pH>12. The EtOAc layer is washed with 1 N aqueous NaOH (2×), the organic layer is then dried over Na2SO4, filtered, and concentrated under vacuum to give 2-Isopropoxy-5-methyl-4-(1-methyl-piperidin-4-yl)-phenylamine which is used in Step 4 without further purification: ESMS m/z 263.2 (M+H+).
Name
4-(5-Isopropoxy-2-methyl-4-nitro-phenyl)-1-methyl-pyridinium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
264 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
53 mg
Type
catalyst
Reaction Step Three

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